molecular formula C5H5NO2 B182610 Pyridine-3,5-diol CAS No. 3543-02-0

Pyridine-3,5-diol

Cat. No.: B182610
CAS No.: 3543-02-0
M. Wt: 111.1 g/mol
InChI Key: DSNXVCDIWGFMOI-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Medicinal and Agrochemical Applications

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitously found in a vast number of biologically active compounds. rsc.orgnih.gov Its presence is a hallmark of many pharmaceuticals and agrochemicals, underscoring its importance in these industries. nih.govglobenewswire.com The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to form hydrogen bonds and act as a basic center, which are crucial for biological interactions. ingentaconnect.comnih.gov

In medicinal chemistry, pyridine derivatives are integral to a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. frontiersin.orgamazonaws.com The pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its solubility and ability to bind to biological targets. ingentaconnect.comnih.gov In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus in their structure. rsc.orgnih.gov

The agrochemical sector also heavily relies on pyridine-based compounds for the development of herbicides, insecticides, and fungicides. researchgate.netfortunebusinessinsights.comglobenewswire.com These compounds play a vital role in modern agriculture by protecting crops and improving yields. globenewswire.comnih.gov The versatility of the pyridine scaffold allows for the synthesis of a diverse range of agrochemicals with varied modes of action. researchgate.netnih.gov

Overview of Pyridine-3,5-diol's Role as a Synthetic Intermediate

This compound serves as a key synthetic intermediate, providing a versatile platform for the construction of more complex functionalized pyridine derivatives. Its two hydroxyl groups offer reactive sites for various chemical transformations, such as etherification, esterification, and conversion to leaving groups for cross-coupling reactions. beilstein-journals.org

The strategic placement of the hydroxyl groups at the 3 and 5 positions influences the electronic properties of the pyridine ring, making it amenable to specific synthetic manipulations. nih.gov Researchers have utilized this compound and its derivatives in the synthesis of a range of target molecules, including those with potential applications in materials science and medicinal chemistry. nih.govgoogle.com For instance, a recent chemical synthesis of this compound derivatives has been demonstrated starting from renewable carbohydrates. nih.gov

Evolution of Research Perspectives on this compound and its Derivatives

Historically, research on pyridine derivatives has been extensive, driven by their broad utility. However, the specific focus on this compound as a distinct building block has gained momentum more recently. Initial studies often involved its synthesis as part of a larger synthetic sequence.

Contemporary research is increasingly recognizing the potential of this compound as a starting material for creating libraries of novel compounds. The ability to functionalize the hydroxyl groups independently or simultaneously allows for the generation of molecular diversity. This has led to investigations into its use in the synthesis of ligands for metal complexes, functional polymers, and pharmacologically active agents. The development of new synthetic methodologies for the preparation and modification of this compound continues to be an active area of research.

Defining the Scope of this compound Research in Academic Contexts

Within academic research, the study of this compound encompasses several key areas:

Synthetic Methodology: Developing novel and efficient routes to synthesize this compound and its derivatives. This includes exploring different starting materials, catalysts, and reaction conditions to improve yields and sustainability. nih.gov

Reactivity Studies: Investigating the chemical reactivity of the hydroxyl groups and the pyridine ring to understand its behavior in various transformations and to develop new synthetic applications.

Structural Analysis: Characterizing the structure and properties of this compound and its derivatives using techniques such as NMR spectroscopy and X-ray crystallography.

Application-Oriented Synthesis: Utilizing this compound as a key building block in the targeted synthesis of molecules with specific functions, such as potential pharmaceuticals, agrochemicals, or materials with unique optical or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3,5-diol
Source PubChem
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InChI

InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNXVCDIWGFMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188911
Record name Pyridine-3,5-diol
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3543-02-0
Record name 3,5-Pyridinediol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Synthetic Methodologies and Reaction Pathways of Pyridine 3,5 Diol and Its Precursors

Advanced Synthetic Approaches to Pyridine-3,5-diol Core Structure

Modern synthetic chemistry provides several sophisticated routes to access the pyridine (B92270) core structure, emphasizing efficiency, atom economy, and the use of novel catalytic systems.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly functionalized pyridines, including pyridine-3,5-dicarbonitrile (B74902) derivatives, which are valuable precursors. These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. taylorfrancis.com

One prominent example is the one-pot, three-component condensation of an aldehyde, malononitrile, and an ammonium (B1175870) source like ammonium acetate (B1210297). kemdikbud.go.id This reaction has been effectively catalyzed by various systems, including reusable heterogeneous catalysts. For instance, a nanomagnetic catalyst, Fe3O4@SiO2@ZnCl2, has been used to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles under solvent-free conditions at 110 °C. kemdikbud.go.id This method is noted for its simple conditions and easy catalyst recovery using an external magnet. kemdikbud.go.id

Alternative green chemistry approaches utilize grinding techniques under solvent-free reaction conditions (SFRC). The synthesis of 2-amino-4-aryl/heteroaryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles has been achieved by grinding aryl aldehydes, malononitrile, and 2-mercaptopyridine (B119420) with potassium carbonate (K2CO3) at room temperature, affording yields up to 87%. jst.go.jp Microwave irradiation has also been shown to dramatically accelerate these MCRs, both in polar solvents like ethanol (B145695) and less polar ones like acetonitrile (B52724), depending on the reactivity of the aldehyde used. scientific.net

Catalyst/MethodReactantsConditionsProduct TypeYieldReference
Fe3O4@SiO2@ZnCl2Aldehyde, Malononitrile, Ammonium AcetateSolvent-free, 110 °C2,6-Diamino-4-arylpyridine-3,5-dicarbonitrileGood kemdikbud.go.id
K2CO3Aryl aldehyde, Malononitrile, 2-MercaptopyridineGrinding, Room Temp, Solvent-Free2-Amino-4-aryl-6-thiopyridine-3,5-dicarbonitrile87% jst.go.jp
ZnCl2Arylidine, Primary AmineDry Ethanol, 80 °C, 5h2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrileGood ajol.info
Microwave (MWI)Aldehyde, Malononitrile, ThiolEthanol or AcetonitrilePyridine-3,5-dicarbonitrileAccelerated scientific.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing pyridinols and related compounds. Enzymes and whole-cell systems can operate under mild conditions, often exhibiting remarkable regio- and stereoselectivity.

Studies have demonstrated the potential of whole-cell biocatalysts for creating hydroxylated pyridine compounds. For example, cells of Burkholderia sp. MAK1 have been shown to perform regioselective hydroxylation on a variety of N-heterocyclic compounds, making them applicable for the synthesis of pyridinols. vu.lt Similarly, a one-pot biocatalytic process using recombinant microbial whole cells has been developed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving titers over 12 g/L. rsc.org

Enzymatic catalysis has also been applied to synthesize various pyridine derivatives. Novozym 435, an immobilized lipase, has been used to efficiently catalyze the esterification of nicotinic acids to produce pyridine esters in high yields (up to 99%) under mild conditions (50 °C in n-hexane). nih.gov Furthermore, new biocatalytic strategies are being developed for more complex transformations, such as the stereoselective construction of pyridine-functionalized cyclopropanes using hemoprotein-mediated activation of pyridyl triazoles. chemrxiv.org These advances highlight the growing role of enzymes in synthesizing diverse and complex pyridine-based molecules. tandfonline.comnih.gov

The synthesis of pyridines from renewable biomass sources, such as carbohydrates, is a key goal of green chemistry. These strategies aim to replace petrochemical feedstocks with sustainable alternatives. One approach involves the conversion of biomass-derived platform chemicals into pyridine scaffolds. For example, furfurylamine, which can be produced from xylan-containing biomass like corncob, can be used as a precursor for the synthesis of 3-pyridinol. researchgate.net

General strategies for creating N-heterocycles from renewable resources often involve cycloamination reactions. rsc.org Carbohydrates can be chemically transformed into building blocks suitable for pyridine synthesis. This typically requires selective protection and deprotection of hydroxyl groups to control reactivity. rsc.org For instance, arabinose-derived aldehydes can undergo condensation with glyoxals in the presence of ammonia (B1221849) to form imidazole (B134444) sugars, showcasing a pathway from sugars to N-heterocycles. rsc.org While direct synthesis of this compound from carbohydrates is not yet a mainstream route, these examples demonstrate the foundational chemistry that could enable such transformations in the future.

The synthesis of pyridinediols often proceeds through the deprotection of more stable alkoxy-substituted precursors. For pyridine-3,4-diol (B75182) derivatives, several reliable methods have been established. beilstein-journals.org The choice of method depends on the nature of the protecting group.

Hydrogenolysis of Benzyl Ethers : Benzyl protecting groups are commonly removed by catalytic hydrogenolysis. This mild method involves reacting the benzyl-protected precursor with hydrogen gas (H2) in the presence of a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol (B129727) at room temperature. beilstein-journals.org

Lewis Acid-Mediated Cleavage of Methyl Ethers : Methyl ethers, which are more robust, can be cleaved using strong Lewis acids. Boron tribromide (BBr3) in a solvent like dichloromethane (B109758) (CH2Cl2) is effective for this transformation. beilstein-journals.org

Brønsted Acid Deprotection : Acid-labile protecting groups, such as the (2-trimethylsilyl)ethyl (SEM) group, can be removed under mild conditions using a Brønsted acid like trifluoroacetic acid (TFA) in dichloromethane. beilstein-journals.org

These deprotection strategies are crucial final steps in the multi-step synthesis of functionalized pyridinediols. nih.govbeilstein-journals.org

Deprotection MethodProtecting GroupReagents & ConditionsYield RangeReference
HydrogenolysisBenzylPd/C, H₂, MeOH, rt, 24h74% - quant. beilstein-journals.org
Lewis Acid CleavageMethylBBr₃, CH₂Cl₂, 0 °C to rt, 24h63% beilstein-journals.org
Brønsted Acid Cleavage(2-Trimethylsilyl)ethylTFA, CH₂Cl₂, rt, 1hGood beilstein-journals.org

A classic and versatile method for synthesizing the pyridine ring is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881. wikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (DHP), which is then oxidized to the corresponding aromatic pyridine. The driving force for this final step is the stability gained through aromatization. wikipedia.org

The oxidation of DHPs to pyridines can be accomplished using a wide array of oxidizing agents. znaturforsch.com Classical methods employed strong oxidants such as nitric acid (HNO3), potassium permanganate (B83412) (KMnO4), or chromium trioxide (CrO3). wikipedia.orgthieme-connect.com However, these methods often require harsh conditions and can lead to side products. thieme-connect.com Modern research focuses on milder and more efficient reagents. Examples include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which operates at room temperature, and iodine in refluxing methanol. znaturforsch.comthieme-connect.com Other innovative systems include pyritic ash, a waste material from the metallurgical industry, and electrochemical methods. mdpi.comtandfonline.com

Advanced one-pot procedures have been developed that combine C-H activation, electrocyclization, and aromatization to synthesize highly substituted pyridines from imines and alkynes, proceeding through DHP intermediates without their isolation. organic-chemistry.orgnih.govacs.org

Aromatization ReagentConditionsNotesReference
DDQRoom TemperatureElectron transfer-induced mechanism znaturforsch.com
IodineRefluxing MethanolMild, tolerates various functional groups thieme-connect.com
Pyritic AshHeterogeneousEco-sustainable, catalyst is recoverable mdpi.com
DHPDMDO/NH₄Br/HOAcWater/MeCN, Room TempIn situ generation of Br+ tandfonline.com
Pd/C, AirAcetic AcidUsed in one-pot sequences after C-H activation organic-chemistry.org

Deprotection Strategies for Pyridine-3,4-diol Derivatives

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is critical for optimizing synthetic routes and predicting outcomes. For the Hantzsch synthesis, mechanistic studies using NMR have suggested a pathway that proceeds through the formation of two key intermediates: a chalcone-type compound (from Knoevenagel condensation of the aldehyde and one ketoester equivalent) and an enamine (from the second ketoester equivalent and ammonia). wikipedia.org These two fragments then condense and cyclize to form the dihydropyridine ring. organic-chemistry.org

The mechanism of aromatization has also been studied. The oxidation of DHPs by DDQ is proposed to occur via an electron transfer-induced process. znaturforsch.com For aromatization using systems like ammonium bromide activated by an oxidant, the mechanism is thought to involve the in situ generation of an electrophilic bromine species (Br+), which activates the dihydropyridine ring towards deprotonation and subsequent aromatization. tandfonline.com

Mechanistic investigations of multicomponent reactions are often challenging because the reactions can be very fast. acs.org However, studies on analogous systems suggest that pathways can be elucidated by using isotopically labeled starting materials and carefully monitoring for the formation of proposed intermediates. For example, in some MCRs, pathways involving initial imine formation followed by a Mannich-type reaction have been ruled out in favor of other condensation sequences. acs.org These fundamental studies provide insight into the complex bond-forming events that lead to the pyridine core.

Elucidation of Rate-Determining Steps in Pyridine Synthesis

Understanding the rate-determining step is crucial for optimizing synthetic routes. In the context of pyridine synthesis via C-H activation, kinetic studies have provided valuable insights. For the synthesis of pyridines from imines and alkynes, deuterium-labeling studies have been instrumental. osti.gov These studies, along with kinetic simulations, have suggested that in certain C-H alkylation systems, the C-H oxidative addition is a rapid process, while the reductive elimination step is rate-limiting. osti.gov

In other systems, such as those involving oxidative carbon–hydrogen bond activation, kinetic isotope effect (KIE) studies have shown that C-H bond cleavage occurs in the rate-determining step. nih.gov The magnitude of the KIE values was found to be consistent between intramolecular and intermolecular experiments, which confirms that the formation of a reactive intermediate before bond cleavage is not the rate-determining step. nih.gov Specifically, larger KIE values were observed for substrates with low oxidation potentials that react quickly. nih.gov

It is important to note that the observed kinetic isotope effect (KIEobs) may not always directly reflect the intrinsic KIE of the chemical step, especially in complex enzymatic reactions with multiple steps. acs.org The relationship between the observed and intrinsic KIE is influenced by the commitment to catalysis, which is the ratio of the rate of the chemical step to the rate of dissociation of the substrate from the enzyme. acs.org

Role of Catalysts and Solvents in Reaction Pathways

The choice of catalyst and solvent plays a pivotal role in directing the reaction pathway and influencing the yield and selectivity of pyridine synthesis. In multicomponent reactions for the synthesis of pyridine-3,5-dicarbonitriles, the effects of different catalysts and solvents have been systematically investigated. acs.orgnih.gov For example, an amine base catalyst like piperidine (B6355638) showed better results in ethanol, whereas an ionic base such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile resulted in similar yields but in a much shorter reaction time. acs.orgnih.gov

Mechanistically, the catalyst can influence the final oxidation step of the 1,4-dihydropyridine intermediate. acs.orgnih.gov In an amine-based system, a Knoevenagel adduct intermediate is central to the reaction, while in the presence of an ionic base, aerobic oxygen acts as the primary oxidant. acs.orgnih.gov Solvent choice can also be critical in overcoming challenges, such as in the synthesis of sterically hindered pyridine-3,5-dicarbonitriles, where changing the solvent from ethanol to acetonitrile proved beneficial. acs.orgnih.gov

In the Bohlmann-Rahtz synthesis, acid catalysis, both Brønsted and Lewis acids, has been shown to facilitate the cyclodehydration step at significantly lower temperatures. organic-chemistry.org This has enabled the development of one-step procedures for the synthesis of functionalized pyridines in good to excellent yields. organic-chemistry.org The use of ethanol as a protic solvent has also been found to improve the efficiency of this process. beilstein-journals.org

Catalyst/Solvent SystemReactionKey Findings
Piperidine in EthanolMulticomponent synthesis of pyridine-3,5-dicarbonitrilesAmine base showed better results in this solvent. acs.orgnih.gov
Tetrabutylammonium hydroxide (TBAH) in AcetonitrileMulticomponent synthesis of pyridine-3,5-dicarbonitrilesIonic base resulted in similar yields to piperidine/ethanol but with a much shorter reaction time. acs.orgnih.gov
Acid Catalysis (Brønsted or Lewis)Bohlmann-Rahtz Pyridine SynthesisAllowed the cyclodehydration to proceed at a significantly lower temperature. organic-chemistry.org
Ethanol as SolventBohlmann-Rahtz Pyridine SynthesisImproved the efficiency of the one-step process. beilstein-journals.org

Proton Transfer Mechanisms in Catalytic Cycles

Proton transfer is a fundamental step in many catalytic cycles leading to pyridine synthesis. In certain catalytic systems, the ligand of a metal complex can actively participate in proton transfer, acting as a proton shuttle. For instance, in the hydroamination of alkynes catalyzed by a cationic palladium(II) complex with a pyridyl-mesoionic carbene ligand, the pyridine "wingtip" of the ligand plays a crucial role. acs.orgacs.org

Upon dissociation from the metal center, the pyridine wingtip acts as a local Lewis base, facilitating entropically favored proton transfers. acs.orgacs.org This involves the transfer of a proton from the newly formed C-N bond to the pyridine arm, creating a pyridinium (B92312) intermediate. acs.org This pyridinium proton is then transferred to a carbanion center of the substrate, forming a stable enamine complex. acs.org These proton transfer events are elementary processes with low activation barriers. acs.org

Kinetic Isotope Effect Studies in Pyridine Ring Formation

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions, including the formation of the pyridine ring. By substituting an atom with its heavier isotope, changes in the reaction rate can provide information about bond-breaking or bond-forming events in the rate-determining step.

In other systems, such as cyclization reactions proceeding through oxidative carbon–hydrogen bond activation, moderate to large KIEs (kH/kD) have been observed. nih.gov This indicates that C-H bond cleavage is indeed the rate-determining step. nih.gov Comparisons between intermolecular and intramolecular KIEs can further elucidate the mechanism. If electron transfer were the rate-determining step in intermolecular experiments, the KIE would be significantly diminished. nih.gov The consistent KIE values observed in both types of experiments support a mechanism where bond cleavage is the slow step. nih.gov

Furthermore, 13C KIEs have been extensively used in studying enzymatic decarboxylation reactions, which can be a key step in certain pyridine synthesis pathways. acs.org The observed KIE in such enzymatic reactions can be influenced by the "commitment to catalysis," which reflects the partitioning between the forward chemical reaction and the reverse dissociation of the substrate. acs.org

Derivatization Strategies for this compound

The functionalization of this compound is a key area of research, enabling the synthesis of a wide range of derivatives with potential applications in various fields. Strategies for derivatization can be broadly categorized into the functionalization of the hydroxyl groups and regioselective modifications of the pyridine ring.

Functionalization of Hydroxyl Groups

The two hydroxyl groups of this compound are prime targets for functionalization. However, achieving regioselective functionalization in diols and polyols presents a significant challenge due to the similar reactivity of the hydroxyl groups. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful tool to address this challenge, enabling selective transformations under mild conditions. rsc.orgresearchgate.net

Various organocatalysts, including those based on boron, nitrogen, and phosphorus, have been developed for the selective functionalization of diols. rsc.org These catalysts can differentiate between hydroxyl groups based on steric and electronic effects, as well as through noncovalent interactions. rsc.org For example, in diols containing both primary and secondary hydroxyl groups, functionalization often occurs preferentially at the less sterically hindered primary site. rsc.org

Catalytic systems have also been developed for the site-selective functionalization of C-H bonds directed by a hydroxyl group. nih.gov For instance, an iridium-phenanthroline catalyst in combination with a dihydridosilane reagent can achieve the site-selective γ-functionalization of primary C-H bonds, controlled by a hydroxyl group. nih.gov This methodology has a broad scope and is tolerant of various functional groups. nih.gov

Catalyst SystemReactionSelectivity
Organocatalysts (Boron, Nitrogen, Phosphorus-based)Diol functionalizationRegioselective transformation based on steric and electronic effects. rsc.org
Iridium-phenanthroline catalyst and dihydridosilaneγ-functionalization of primary C-H bondsSite-selective functionalization directed by a hydroxyl group. nih.gov

Regioselective Modifications of the Pyridine Ring

The intrinsic electronic properties of the pyridine ring often hinder its direct functionalization, particularly at the meta-position, requiring harsh reaction conditions that can affect functional group compatibility. nih.gov To overcome this, strategies have been developed that involve the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov

Two notable recent approaches are the ring-opening/ring-closing sequence via Zincke imine intermediates and the dearomatization/rearomatization sequence via oxazino-pyridine intermediates. nih.gov These methods allow for the mild and simple meta-C-H functionalization of pyridines, making them suitable for complex molecular settings. nih.gov

Another strategy for regioselective modification is the use of directing groups. However, developing directing group-free methods is a significant goal. Radical hydroboration of electron-deficient alkenes with a 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical has been reported for the synthesis of α-boryl functionalized molecules with specific α-regioselectivity. sioc-journal.cn This reaction proceeds under mild conditions and tolerates a good range of functional groups. sioc-journal.cn

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves various chemical strategies, often tailored to the specific substituents required. These methods can range from multi-step organic syntheses to biocatalytic approaches.

One notable method involves the chemical synthesis of this compound derivatives from renewable carbohydrates. nih.gov This approach represents a sustainable route to these important compounds. Additionally, one-pot multicomponent reactions have been successfully employed for the synthesis of highly functionalized pyridine derivatives. For instance, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized through a one-pot condensation of an arylidine with various primary amines in the presence of a Lewis acid like zinc chloride. ajol.info This method is efficient and provides good yields of the target compounds. ajol.info

The introduction of specific functional groups, such as a trifluoromethyl group, presents unique synthetic challenges. The synthesis of 2-(trifluoromethyl)this compound (B13123438) can be approached through several routes. One plausible pathway is nucleophilic aromatic substitution on a pre-functionalized pyridine ring, such as the sequential hydroxylation of 5-iodo-2-(trifluoromethyl)pyridine. Another potential method is the direct electrophilic hydroxylation of 2-(trifluoromethyl)pyridine (B1195222) using strong oxidizing agents. vulcanchem.com

Biocatalytic methods also offer a promising alternative for the regioselective oxyfunctionalization of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 have been shown to catalyze the hydroxylation of various pyridine compounds, offering a green and efficient route to pyridinols. nih.gov

Below is a table summarizing various substituted this compound analogues and their synthetic methods.

Compound NameSynthetic MethodKey ReactantsReference
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativesOne-pot multicomponent condensationArylidine, Primary amines, Zinc chloride ajol.info
2-(Trifluoromethyl)this compoundNucleophilic aromatic substitution or Direct electrophilic hydroxylation5-Iodo-2-(trifluoromethyl)pyridine or 2-(Trifluoromethyl)pyridine and oxidizing agents vulcanchem.com
This compound derivativesSynthesis from renewable resourcesCarbohydrates nih.gov

Preparation of Metal-Organic Frameworks (MOFs) with Pyridine-3,5-dicarboxylic Acid

Pyridine-3,5-dicarboxylic acid (PYDC) is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). The nitrogen atom within the pyridine ring and the two carboxylic acid groups provide multiple coordination sites for metal ions, leading to the formation of diverse and intricate 3D structures. umt.edu.myresearchgate.net

The synthesis of MOFs using PYDC typically involves solvothermal or hydrothermal reactions, where the dicarboxylic acid and a metal salt are heated in a suitable solvent, often dimethylformamide (DMF). umt.edu.myrsc.org The choice of metal ion and reaction conditions, including the use of template molecules, can significantly influence the resulting framework's topology and properties. rsc.orgresearchgate.net

A variety of bipositive d-metal ions such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺ have been successfully incorporated into MOFs with PYDC. rsc.org For example, a series of new MOFs have been prepared from reactions of PYDC with these metal ions in the presence of various template molecules like 1,3-propanediol (B51772) and diethanolamine. rsc.org These studies have revealed that the addition of templates can lead to structural diversity, resulting in frameworks with different dimensionalities (0D, 2D, and 3D) and topologies. rsc.orgresearchgate.net

For instance, the reaction of PYDC with cadmium nitrate (B79036) tetrahydrate, cobalt acetate, zinc acetate hydrate (B1144303), and nickel chloride under solvothermal conditions yielded four novel MOFs. umt.edu.my These materials were characterized by various techniques, including Fourier Transform Infrared (FTIR) spectroscopy and elemental analysis, to confirm their composition and structure. umt.edu.my

The table below provides examples of MOFs synthesized using pyridine-3,5-dicarboxylic acid and their corresponding metal ions.

MOF Name/FormulaMetal IonSynthetic MethodReference
{[Cd(PDC)(NO₃)(H₂O)₂]·CH₃OH}nCd²⁺Solvothermal umt.edu.my
{[Co(PDC)(H₂O)₂]}nCo²⁺Solvothermal umt.edu.my
{[Zn(PDC)(H₂O)₂]}nZn²⁺Solvothermal umt.edu.my
{[Ni(PDC)Cl₂]}nNi²⁺Solvothermal umt.edu.my
[Dy(3,5-pdc)(3,5-pdcH)(H₂O)₂]n·nH₂ODy³⁺Solvothermal researchgate.net
[Pr₂(3,5-pdc)₃(H₂O)₂]n·2n(H₂O)Pr³⁺Solvothermal researchgate.net
Cu-PYDC-MOFCu²⁺Sonication rsc.org
Co-PYDC-MOFCo²⁺Sonication rsc.org

The structural diversity of these MOFs, arising from the coordination chemistry of PYDC with different metal ions and the influence of templates, highlights the tunability of these materials for potential applications in areas such as gas storage, catalysis, and as electrode materials for energy storage devices. umt.edu.myrsc.org

Theoretical and Computational Chemistry of Pyridine 3,5 Diol

Quantum Chemical Investigations of Pyridine-3,5-diol Structure and Reactivity

Quantum chemical methods provide powerful tools for understanding the intrinsic properties of molecules like this compound. These computational approaches allow for detailed investigation of its electronic structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Studies on pyridine (B92270) derivatives using DFT, often with the B3LYP functional and basis sets like 6-311G(d,p), have been instrumental in characterizing their electronic and optical properties. nih.govresearchgate.net Such calculations can determine key parameters that govern the reactivity and stability of these molecules. rsc.orgresearchgate.net

For instance, analysis of pyridine-based organic crystalline salts has shown that optimized structures from DFT calculations support the existence of hydrogen bonding and other noncovalent interactions, which are crucial for their supramolecular assembly. acs.org The calculated HOMO-LUMO energy gaps from these studies provide insights into the chemical reactivity and kinetic stability of the compounds. researchgate.netmdpi.com A smaller energy gap generally indicates higher reactivity and lower stability. mdpi.com In one study on peptoid derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 5.08 to 6.09 eV. mdpi.com

Table 1: Calculated Electronic Properties of Pyridine Derivatives from DFT Studies

This table is representative of data found in computational studies of pyridine derivatives and may not correspond to this compound itself.

Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Donor-acceptor pyridine derivativeB3LYP/6-31G**--- dntb.gov.ua
Pyridine-based organic saltsDFT--Large, different gaps acs.org
Peptoid 5cB3LYP/6-311G(d,p)--5.08 mdpi.com
Peptoid 5aB3LYP/6-311G(d,p)--5.42 mdpi.com
Peptoid 5dB3LYP/6-311G(d,p)--5.95 mdpi.com
Peptoid 5bB3LYP/6-311G(d,p)--6.09 mdpi.com

Conformational Analysis and Tautomerism

This compound can exist in different tautomeric forms, most notably the diol and keto-enol forms. Tautomerism, the interconversion between isomers by proton transfer, can significantly influence a molecule's chemical properties and reactivity. acs.orgmdpi.com Computational studies are essential for predicting the most stable tautomeric and conformational forms. researchgate.net

For example, in 3-hydroxypyridine (B118123), a related compound, a tautomeric equilibrium exists between the enol and keto forms in aqueous solution. acs.org Theoretical calculations on substituted pyrazoles, which also exhibit annular tautomerism, have shown that the electronic nature of substituents plays a crucial role in determining the favored tautomer. mdpi.com Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize the other. mdpi.com Conformational analysis of various organic molecules, including those with hydroxyl groups, helps in understanding the torsional changes around single bonds and identifying stable conformers. longdom.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. computationalscience.org Red, orange, and yellow regions typically indicate negative potential (electron-rich), making them susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net

MEP analysis has been successfully applied to various pyridine derivatives to identify reactive sites and understand intermolecular interactions. acs.orgtandfonline.com For instance, in pyridine itself, the nitrogen atom is a region of negative electrostatic potential, making it a primary site for protonation. uni-muenchen.decomputationalscience.org In this compound, the hydroxyl groups and the nitrogen atom would be key features in the MEP map, indicating sites for hydrogen bonding and other noncovalent interactions. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energies and shapes of these orbitals are crucial in predicting the outcome and feasibility of chemical reactions. imperial.ac.uk

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. rsc.orgnumberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. mdpi.com FMO analysis of pyridine derivatives has been used to explain their electronic and optical properties, as well as their behavior in chemical reactions like cycloadditions. nih.govnsf.gov The distribution of HOMO and LUMO across the molecule indicates the regions that are most involved in electron donation and acceptance. researchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling provides a powerful lens to investigate the intricate details of reaction mechanisms, including the identification of transition states and the elucidation of catalytic cycles.

Simulations of Catalytic Cycles and Transition States

DFT calculations are frequently employed to model reaction pathways and determine the structures and energies of intermediates and transition states. nih.govrsc.org This approach has been used to study the catalytic activity of pyridine derivatives in various reactions, such as acyl-transfer reactions. researchgate.net By calculating the potential energy surface, researchers can identify the rate-limiting step in a catalytic cycle and understand how different catalysts influence reaction rates. researchgate.net

For instance, in the Ru-catalyzed oxidative cyclization of 1,5-dienes to form diols, DFT simulations have been instrumental in proposing a catalytic cycle and highlighting the crucial role of the co-oxidant. rsc.org Similarly, studies on the desymmetrization of meso-diols catalyzed by chiral pyridine derivatives have used DFT to model the transition-state assembly, providing insights into the origin of enantioselectivity. researchgate.net These computational models can guide the design of more efficient and selective catalysts. researchgate.net

Prediction of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for predicting the most likely pathways a reaction will follow and the selectivity for forming specific products. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface of a reaction. acs.org This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy (the energy barrier that must be overcome) for each potential pathway can be determined, allowing researchers to predict which reactions are kinetically favored. researchgate.net

Recent developments in automated reaction path analysis methods hold the promise of removing human bias from these predictions, allowing for the discovery of known, unknown, or unexpected reaction pathways starting from a given set of reactants and a catalyst. acs.orgnih.gov For a molecule like this compound, computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution. The electronic properties of the pyridine ring, influenced by the two hydroxyl groups, dictate the most likely positions for electrophilic attack. DFT calculations can quantify the electron density at different points on the ring, identifying the most nucleophilic sites. mdpi.com Similarly, for nucleophilic substitution reactions, these models can predict which leaving group would be preferentially replaced.

The selectivity of a reaction is not only determined by the intrinsic properties of the molecule but also by the reaction conditions. Computational studies can model how different reagents or catalysts influence the reaction pathway. For instance, in a hydrogen atom transfer (HAT) driven reaction, computational evidence can provide mechanistic insight into the origin of selectivity. cam.ac.uk By comparing the calculated energy barriers for different potential products, a quantitative prediction of product ratios can be achieved. researchgate.net

Table 1: Hypothetical Predicted Activation Energies for Electrophilic Bromination of this compound

Reaction Pathway (Position of Substitution)Computational MethodCalculated Activation Energy (kcal/mol)Predicted Major/Minor Product
C2-SubstitutionB3LYP/6-311++G(d,p)22.5Minor
C4-SubstitutionB3LYP/6-311++G(d,p)18.2Major
C6-SubstitutionB3LYP/6-311++G(d,p)22.5Minor

Solvent Effects on this compound Reactivity

Solvents can profoundly influence reaction rates and equilibria, and computational models are essential for understanding and predicting these effects. weebly.com For this compound, solvent interactions can alter its reactivity in several ways. The choice of solvent can impact the tautomeric equilibrium between the diol form (this compound) and its potential keto-enol tautomers. Computational studies, often using Polarizable Continuum Models (PCM), can calculate the relative energies of these tautomers in different solvent environments, predicting which form will predominate. mdpi.com

Solvent polarity is intimately related to the dielectric constant, and higher solvent polarity can result in higher polarization of the solute. mdpi.com This differential solvation of reactants, transition states, and products can dramatically alter the energy profile of a reaction. weebly.com For example, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. numberanalytics.com Computational studies on related heterocyclic systems have shown that the energy barriers for processes like proton transfer are lower in solution compared to the gas phase. mdpi.com The ability of a solvent to act as a hydrogen-bond acceptor or donor can also be critical, with calculations showing that such interactions can switch the regioselectivity of a reaction. researchgate.net

Table 2: Predicted Solvent Effects on a Hypothetical SNAr Reaction Rate of a this compound Derivative

SolventDielectric Constant (ε)Computational ModelRelative Calculated Rate Constant (krel)
Gas Phase1MP2/6-31G(d,p)1
Chloroform4.8PCM//MP2/6-31G(d,p)85
Acetone20.7PCM//MP2/6-31G(d,p)1,500
Methanol (B129727)32.7PCM//MP2/6-31G(d,p)12,000
Water80.1PCM//MP2/6-31G(d,p)55,000

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Computational Approaches to Correlate Structure with Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and computational methods provide a quantitative framework for these analyses (QSAR). nih.govnih.gov For a series of this compound derivatives, QSAR models can be built to correlate structural or physicochemical properties with observed biological activity. nih.gov The process begins by creating a dataset of derivatives and their corresponding biological activities, such as the half-maximal inhibitory concentration (IC₅₀).

Using computational software, a wide range of molecular descriptors are then calculated for each derivative. scipublications.com These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic properties: Dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO). mdpi.com

Steric properties: Molecular volume, surface area, and specific shape indices.

Lipophilic properties: The logarithm of the partition coefficient (logP), which measures a compound's hydrophobicity. scipublications.com

Topological properties: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Quantum-chemical properties: Parameters derived from quantum mechanical calculations, providing detailed electronic information. dokumen.pub

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that relates a combination of descriptors to the biological activity. scipublications.com A robust QSAR model can reveal which properties are most important for the desired activity. For instance, a model might show that high antiproliferative activity in a series of this compound derivatives is correlated with a high dipole moment and the presence of a hydrogen bond donor at a specific position. nih.gov Such models serve as powerful predictive tools, allowing chemists to estimate the biological activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards more promising candidates. nih.gov

Table 3: Hypothetical QSAR Data for a Series of this compound Derivatives

Compound (R-group at C2)logP (Lipophilicity)Molecular Weight (MW)Hydrogen Bond Acceptors (HBA)Observed Activity (log(1/IC₅₀))
-H0.15111.1034.5
-CH₃0.62125.1334.9
-Cl0.86145.5535.3
-NH₂-0.55126.1245.8
-COOH-0.18155.1146.2

Molecular Docking Simulations for Target Interaction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govplos.org This method is central to structure-based drug design, providing critical insights into the molecular basis of a compound's biological activity. dokumen.pub

The docking process involves several key steps. First, a high-resolution three-dimensional structure of the target protein is required, which is often obtained from X-ray crystallography or NMR spectroscopy. A specific binding site on the protein is identified. Then, a 3D model of the this compound derivative is generated and its conformational flexibility is considered. Docking software then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

For each generated pose, a "scoring function" is used to calculate the binding energy or affinity, which estimates the strength of the interaction. nih.gov These scores are based on factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. The pose with the best score represents the most likely binding mode.

By docking a series of this compound derivatives, researchers can:

Rationalize observed SAR data by visualizing how active versus inactive compounds interact differently with the target. mdpi.com

Identify key interactions (e.g., a critical hydrogen bond with a specific amino acid) that are essential for binding and activity.

Predict the binding affinity of novel, unsynthesized derivatives, helping to guide the design of more potent and selective inhibitors or agonists. plos.org

The stability of the best-docked ligand-protein complexes can be further verified using more computationally intensive methods like molecular dynamics (MD) simulations. nih.govplos.org

Table 4: Example Molecular Docking Results for this compound Derivatives Against a Hypothetical Kinase Target

Compound (Derivative)Docking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound-6.5ASP-145, LYS-222
2-amino-Pyridine-3,5-diol-7.8ASP-145, LYS-22, GLU-914
2-chloro-Pyridine-3,5-diol-7.1ASP-145, LYS-22, LEU-182
4-methyl-Pyridine-3,5-diol-6.8ASP-145, LYS-22, VAL-752

Chemical Reactivity and Transformations of Pyridine 3,5 Diol

Oxidation and Reduction Reactions of Pyridine-3,5-diol

The presence of hydroxyl groups on the pyridine (B92270) ring makes this compound susceptible to oxidation and also allows it to participate in reduction processes.

While specific documented examples of this compound acting as a reducing agent in organic synthesis are not prevalent in the reviewed literature, the related compound Pyridine-3,4-diol (B75182) is noted to act as a reducing agent in various oxidation processes. In principle, the hydroxyl groups of this compound could be oxidized, allowing the compound to reduce other species. This reactivity is analogous to other phenolic compounds which can act as reducing agents.

Microorganisms have evolved diverse enzymatic pathways to degrade pyridine and its derivatives, often involving pyridinediols as key intermediates. vu.ltnih.gov Several bacterial species are capable of utilizing pyridine compounds as their source of carbon and energy. nih.gov

For instance, an Agrobacterium sp. is known to produce pyridine-3,4-diol from 4-hydroxypyridine. nih.govnih.gov This intermediate is then further metabolized. nih.govnih.gov The enzymatic degradation of pyridine-3,4-diol by this bacterium involves a labile dioxygenase that cleaves the pyridine ring between the C-2 and C-3 positions. nih.gov This cleavage results in the formation of 3-formiminopyruvate, which is subsequently hydrolyzed to pyruvate (B1213749) and formate. nih.govias.ac.in

In other microbial pathways, different pyridinediols are formed. Three species of Achromobacter have been found to produce pyridine-2,5-diol from either 2-hydroxypyridine (B17775) or 3-hydroxypyridine (B118123). nih.govnih.gov This pyridine-2,5-diol is then degraded via the maleamate (B1239421) pathway. ias.ac.in A Nocardia species can slowly oxidize 3-hydroxypyridine to a mixture of pyridine-2,3-diol and pyridine-3,4-diol, although these are not further metabolized by this particular organism. nih.govnih.govias.ac.in The rumen bacterium Synergistes jonesii is capable of anaerobically degrading mimosine-derived pyridinediols, with 2,3-dihydroxypyridine (B124209) (2,3-DHP) being an intermediate in the degradation of 3-hydroxy-4-[1H]-pyridone (3,4-DHP). oup.com The degradation of 2,3-DHP by cell-free extracts of S. jonesii is an enzymatic reduction of the pyridine ring that requires reducing power. oup.com

Table 1: Microbial Degradation of Hydroxypyridines and Resulting Pyridinediols

Starting Compound Microorganism Intermediate Pyridinediol
4-Hydroxypyridine Agrobacterium sp. Pyridine-3,4-diol
2-Hydroxypyridine Achromobacter spp. Pyridine-2,5-diol
3-Hydroxypyridine Achromobacter spp. Pyridine-2,5-diol
3-Hydroxypyridine Nocardia Z1 Pyridine-2,3-diol & Pyridine-3,4-diol

The pyridine ring, particularly when substituted with activating hydroxyl groups, can undergo oxidative cleavage. In microbial metabolism, the cleavage of the pyridine-3,4-diol ring is mediated by a dioxygenase enzyme. nih.gov This biological process represents a specific type of oxidative cleavage.

In synthetic organic chemistry, various reagents are known to effect the oxidative cleavage of vicinal diols, such as periodate (B1199274) (IO₄⁻) and lead tetraacetate. researchgate.netalchemyst.co.uk While specific studies on the oxidative cleavage of this compound using these chemical reagents were not found, such reactions are plausible given the diol functionality. For example, pyridinium (B92312) chlorochromate (PCC), a common oxidizing agent, has been shown to mediate the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond, a process that leads to a γ-lactone. mdpi.com This demonstrates the potential for pyridine-based reagents to be involved in complex oxidative transformations.

Enzymatic and Microbial Degradation Pathways of Pyridinediols

Substitution and Coupling Reactions

The electronic nature of the pyridine ring, which is electron-deficient, governs its substitution patterns. The presence of two hydroxyl groups at the 3- and 5-positions significantly influences this reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. unistra.fr Pyridinediol derivatives can be converted into suitable substrates for these reactions. For example, pyridine-3,4-diols can be transformed into bis(perfluoroalkanesulfonates), such as bistriflates or bisnonaflates. beilstein-journals.orgbeilstein-journals.org These sulfonate groups are excellent leaving groups in palladium-catalyzed reactions like the Sonogashira coupling. beilstein-journals.org This strategy allows for the construction of extended π-systems by coupling the pyridinediol core with various alkynes. beilstein-journals.orgbeilstein-journals.org While this has been demonstrated for pyridine-3,4-diol derivatives, a similar approach could be applied to this compound. Pyridine sulfinates have also been developed as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

Table 2: Example of a Palladium-Catalyzed Reaction with a Pyridinediol Derivative

Pyridine Substrate Reaction Type Reagents Product Type
Pyridine-3,4-diyl bis(trifluoromethanesulfonate) Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu co-catalyst, base 3,4-Dialkynylpyridine

The reactivity of the pyridine ring towards substitution is dictated by its electronic properties. The nitrogen atom withdraws electron density from the ring, particularly from the α (2, 6) and γ (4) positions, making them electron-deficient and thus susceptible to nucleophilic attack. matanginicollege.ac.in Conversely, the β (3, 5) positions are less electron-deficient, making them the preferred sites for electrophilic attack. matanginicollege.ac.inquimicaorganica.org

For this compound, the two hydroxyl groups are located at the β-positions. These electron-donating groups can activate the ring towards electrophilic substitution. However, the pyridine nitrogen is basic and can react with electrophiles or the acidic conditions often used in electrophilic aromatic substitution, which deactivates the ring. youtube.com For instance, nitration of pyridine itself is difficult and requires harsh conditions, yielding the 3-nitro product in low yield. matanginicollege.ac.in The presence of activating hydroxyl groups at the 3- and 5-positions would be expected to facilitate electrophilic substitution at the 2-, 4-, and 6-positions, although the basicity of the nitrogen remains a competing factor.

Nucleophilic substitution on the pyridine ring generally occurs at the 2-, 4-, and 6-positions. matanginicollege.ac.in Since this compound has hydroxyl groups at the 3- and 5-positions, direct nucleophilic aromatic substitution (SNAr) by displacement of a hydride ion is unlikely at these positions. However, the hydroxyl groups can be converted into better leaving groups, such as sulfonates, which can then be displaced by nucleophiles in palladium-catalyzed reactions as described previously. beilstein-journals.orgbeilstein-journals.org Additionally, the hydroxyl groups themselves can act as nucleophiles. For example, pyridine can react with acid chlorides to form pyridinium salts. researchgate.net

C-H Arylation Reactions with Pyridine Systems

The direct C-H arylation of pyridine rings is a powerful tool for creating complex molecules. The regioselectivity of this reaction is highly dependent on the electronic properties of the pyridine ring. In the case of this compound, the two hydroxyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution. This directing effect makes the C-H bonds at the C2, C4, and C6 positions more susceptible to functionalization.

While numerous methods have been developed for the C-H arylation of electron-deficient pyridines, the functionalization of electron-rich pyridines like this compound is also an area of significant research. nih.govnih.govresearchgate.net Catalytic systems, often employing palladium or copper, are utilized for such transformations. organic-chemistry.org For instance, copper-catalyzed methods have been effective for the direct arylation of various electron-rich heterocycles. organic-chemistry.org

The general strategy for the arylation of electron-deficient pyridines often involves palladium-carboxylate catalytic systems. nih.gov These reactions show high regioselectivity for positions not adjacent to the nitrogen atom, a preference attributed to electronic repulsion between the nitrogen's lone pair and the polarized C-Pd bond that forms at the C2 or C6 positions. nih.gov For 3-substituted pyridines bearing electron-withdrawing groups, arylation typically occurs at the C4 position, guided by the increased acidity of the C4-H bond. nih.gov Conversely, for an electron-rich substrate like this compound, the activating nature of the hydroxyl groups would be the dominant factor, directing arylation to the ortho and para positions (C2, C4, C6). However, the direct arylation of pyridine itself often requires harsh conditions or results in low regioselectivity, a challenge that has led to the development of methods involving pre-functionalized reagents or directing groups. acs.orgrsc.org

Reactions Involving Hydroxyl Groups

The two hydroxyl groups on this compound are key sites for a variety of chemical transformations. These reactions include dehydration, carbonylation, and related processes observed in other diol systems.

Dehydration of Alcohols and Diols in the Presence of Pyridine Derivatives

Pyridine and its derivatives are commonly employed as reagents and solvents in the dehydration of other alcohols and diols to form alkenes. These methods are valued for their mild conditions, which are suitable for sensitive molecules. The hydroxyl group is a poor leaving group, and these reagents work by converting it into a species that is easily eliminated. masterorganicchemistry.com

Two prevalent methods are:

Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic and effective method for the dehydration of secondary and tertiary alcohols under relatively non-acidic conditions. chemistrysteps.comlibretexts.org The reaction proceeds via an E2 mechanism, which avoids the formation of carbocation intermediates and thus prevents molecular rearrangements. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com In this process, the alcohol's hydroxyl group attacks POCl₃, forming a dichlorophosphate (B8581778) ester intermediate. libretexts.orgpressbooks.pub This ester is an excellent leaving group. Pyridine serves a dual role as the reaction solvent and the base that abstracts a proton from an adjacent carbon, facilitating the elimination to form the double bond. libretexts.orgpressbooks.pubpearson.com

p-Toluenesulfonyl Chloride (TsCl) in Pyridine: This method involves converting the alcohol into an alkyl tosylate (ROTs), which is an excellent leaving group because the tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid. svkm-iop.ac.indoubtnut.com The reaction of an alcohol with TsCl is typically conducted in the presence of pyridine, which acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. masterorganicchemistry.com Once formed, the alkyl tosylate can readily undergo elimination reactions. doubtnut.com

Table 1: Comparison of Dehydration Methods Using Pyridine Derivatives

FeaturePOCl₃ in PyridineTsCl in Pyridine
Mechanism E2 Elimination chemistrysteps.comlibretexts.orgForms Alkyl Tosylate, then Elimination svkm-iop.ac.indoubtnut.com
Intermediate Dichlorophosphate ester libretexts.orgpressbooks.pubAlkyl tosylate ester masterorganicchemistry.com
Role of Pyridine Base and Solvent libretexts.orgpearson.comBase (HCl scavenger) masterorganicchemistry.com
Conditions Mild, non-acidic chemistrysteps.comlibretexts.orgGenerally mild masterorganicchemistry.com
Rearrangements Avoided (E2 mechanism) chemistrysteps.comAvoided in the tosylation step libretexts.org
Substrate Scope Effective for 2° and 3° alcohols libretexts.orgBroad for 1° and 2° alcohols svkm-iop.ac.in

Carbonylation Reactions

Carbonylation reactions offer a direct route to introduce a carbonyl group into a molecule. For diols, this can lead to the formation of valuable cyclic carbonates. This compound, with its two hydroxyl groups in a 1,3-relationship on the ring, has the structural motif necessary for such cyclizations.

Palladium-catalyzed oxidative carbonylation is an effective method for converting 1,2- and 1,3-diols into their corresponding 5- and 6-membered cyclic carbonates. mdpi.comunipr.itresearchgate.netacs.org The reaction typically uses a palladium catalyst, such as PdI₂ or palladium on carbon (Pd/C), in the presence of carbon monoxide (CO) and an oxidant like oxygen. mdpi.comthieme-connect.com For 1,3-diols, this process yields 6-membered cyclic carbonates with good efficiency. unipr.itresearchgate.net The proposed mechanism involves the formation of an alkoxycarbonylpalladium intermediate, which is then intramolecularly trapped by the second hydroxyl group to close the ring. mdpi.com While specific studies on this compound are not detailed, its structure suggests it could be a suitable substrate for forming a fused pyridocyclic carbonate system under similar catalytic conditions.

In recent years, carbon dioxide (CO₂) has been explored as a greener, safer alternative to the highly toxic phosgene (B1210022) or CO for the synthesis of cyclic carbonates from diols. mdpi.comrsc.org This approach can be challenging due to the thermodynamics of the reaction, which produces water as a byproduct. mdpi.com However, methods have been developed that use dehydrating agents or activate the diol to facilitate the reaction at low CO₂ pressures and room temperature, offering a mild alternative to traditional methods. rsc.orgrsc.org

Formation of Gem-Diols and Hemiacetals from Pyridinecarboxaldehydes

While not a reaction of this compound itself, the behavior of pyridinecarboxaldehydes is highly relevant to the chemistry of functionalized pyridines. Aldehydes exist in equilibrium with their hydrated form, a geminal (gem)-diol, in the presence of water. pageplace.depearson.comlibretexts.org In the presence of an alcohol, they can reversibly form a hemiacetal. libretexts.orgresearchgate.net

The reactivity of pyridinecarboxaldehyde isomers in forming these adducts is significantly influenced by the position of the aldehyde group on the pyridine ring. researchgate.netresearchgate.net The electron-withdrawing nature of the pyridine nitrogen activates the carbonyl carbon towards nucleophilic attack, but this effect varies by position.

Reactivity: The carbonyl groups at positions 2 and 4 are more activated for nucleophilic addition compared to the carbonyl group at position 3. researchgate.net

Isolation: While 4-pyridinecarboxaldehyde (B46228) can be crystallized from water to obtain its hydrate (B1144303) (gem-diol) form, the corresponding gem-diol of 3-pyridinecarboxaldehyde (B140518) is unstable and cannot be readily isolated in the solid state. pageplace.de Similarly, when complexed with cobalt, the aldehyde group of 3-pyridinecarboxaldehyde remains unchanged, whereas 4-pyridinecarboxaldehyde can be converted to hemiacetal and other moieties. rsc.orgresearchgate.net

Solvent and pH Effects: The formation of gem-diols and hemiacetals is favored in protic solvents. researchgate.netresearchgate.net For instance, the reaction is more pronounced in methanol (B129727) (forming hemiacetals) than in water (forming gem-diols). researchgate.net The acidity of the medium also plays a crucial role, influencing not only the formation of the adducts but also potential side reactions like oxidation to the corresponding carboxylic acid. researchgate.net

Table 2: Hemiacetal/Gem-Diol Formation from Pyridinecarboxaldehyde Isomers

CompoundSolventConditionProductConversion (%)Aldehyde Form (%)
2-Pyridinecarboxaldehyde D₂ONeutralGem-diol6535
CD₃ODNeutralHemiacetal8713
3-Pyridinecarboxaldehyde D₂ONeutralGem-diol2080
CD₃ODNeutralHemiacetal2575
4-Pyridinecarboxaldehyde D₂ONeutralGem-diol8515
CD₃ODNeutralHemiacetal955

Data adapted from NMR studies on pyridinecarboxaldehyde isomers. researchgate.net

Biological and Biomedical Research on Pyridine 3,5 Diol and Its Analogues

Pharmacological Applications of Pyridine-3,5-diol Derivatives

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.govajol.info Derivatives of this compound and its analogues have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These compounds have demonstrated potential as therapeutic agents across various domains, including inflammation, neurodegenerative diseases, cancer, and infectious diseases. nih.govresearchgate.net

Derivatives of pyridine and its fused heterocyclic systems, such as pyrimidine (B1678525), have shown significant promise as antioxidant and anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves scavenging free radicals, inhibiting pro-inflammatory enzymes like cyclooxygenase (COX), and reducing oxidative stress, which is implicated in numerous chronic diseases. nih.gov

Research has shown that certain pyridine derivatives possess potent antioxidant capabilities. Studies on pyridine-3,4-diol (B75182), a positional isomer of this compound, indicate significant antioxidant activity through the scavenging of free radicals, which helps to mitigate cellular damage. Similarly, newly synthesized pyridine, chromene, and thiazole (B1198619) derivatives have demonstrated powerful antioxidant effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. ajol.info For instance, a hybrid compound incorporating a salicylic (B10762653) acid hydrazide and a thiazole moiety exhibited antioxidant activity of 87.9% in the ABTS assay. ajol.info

In the context of anti-inflammatory action, pyrimidine derivatives have been identified as selective COX-2 inhibitors. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In vitro tests confirmed that certain pyrimidine derivatives, L1 and L2, were highly selective towards COX-2 and reduced levels of reactive oxygen species (ROS), underscoring their dual anti-inflammatory and antioxidant properties. nih.gov Furthermore, some pyrazolo[3,4-b]pyridine derivatives have also been reported to possess anti-inflammatory properties. mdpi.com A study on 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives showed they inhibited the cyclooxygenase enzyme and demonstrated significant anti-inflammatory activity. nih.govresearchgate.net

Compound ClassSpecific Derivative/CompoundObserved ActivitySource
Pyridine-diol AnaloguePyridine-3,4-diolSignificant antioxidant activity (free radical scavenging).
Pyrimidine DerivativesL1 and L2Selective COX-2 inhibition and reduction of reactive oxygen species (ROS). nih.gov
Thiazole-Salicylic Acid HybridCompound 9Potent antioxidant activity (87.9% in ABTS assay). ajol.info
Pyridinyl-Thiophenyl-Pyrimidine4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivativesPotent in vitro and in vivo anti-inflammatory and antioxidant activities. nih.govresearchgate.net

Pyridine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.com Their neuroprotective mechanisms are often linked to their antioxidant properties, which combat oxidative stress-induced neuronal damage, and their ability to interact with specific targets in the central nervous system (CNS).

Studies on pyridine-3,4-diol have revealed its potential to protect neuronal cells from apoptosis (programmed cell death) triggered by oxidative stress. In cellular models of neurodegeneration, treatment with this compound led to reduced markers of oxidative stress and improved cell viability. Similarly, analogues such as 6-Methylpyridine-2,4-diol are believed to exert neuroprotective effects by mitigating neuroinflammation and oxidative damage in neurons.

The pyrazolo[3,4-b]pyridine scaffold is of particular interest. Some derivatives from this class are reported to have neuroprotective and anti-Alzheimer's properties. mdpi.com A notable example is Etazolate, a pyrazolo[3,4-b]pyridine that has undergone clinical investigation as a potential treatment for Alzheimer's disease. mdpi.com The neuroprotective effects of certain compounds have been demonstrated in studies using human neuroblastoma SH-SY5Y cells, where they protected the cells from damage induced by hydrogen peroxide (H₂O₂) and β-amyloid (Aβ), a peptide centrally implicated in Alzheimer's pathology. mdpi.com For instance, Diaportheone A analogues were shown to increase cell viability and reduce intracellular ROS levels in Aβ- or H₂O₂-induced SH-SY5Y cells. mdpi.com

Furthermore, pyridine alkaloids have shown activity in the CNS. Cotinine, a primary metabolite of nicotine (B1678760), has been found to reduce Aβ neurotoxicity and decrease Aβ aggregation, suggesting a protective role in memory impairment. nih.gov

Compound ClassSpecific Derivative/CompoundObserved Neuroprotective EffectSource
Pyridine-diol AnaloguePyridine-3,4-diolProtects neuronal cells from apoptosis induced by oxidative stress.
Pyrazolo[3,4-b]pyridineEtazolateClinically investigated for anti-Alzheimer's properties. mdpi.com
Chromone AnaloguesDiaportheone A1 and A2Protected neuroblastoma SH-SY5Y cells from Aβ- and H₂O₂-induced damage. mdpi.com
Pyridine AlkaloidCotinineReduces β-amyloid (Aβ) neurotoxicity and aggregation. nih.gov
Methyl-pyridine-diol Analogue6-Methylpyridine-2,4-diolExerts neuroprotective effects through antioxidant and anti-inflammatory action.

The pyridine scaffold is a privileged structure in the design of anticancer agents, with derivatives demonstrating a variety of mechanisms to inhibit tumor growth. researchgate.netijpsonline.com These mechanisms include the disruption of cellular structures, inhibition of key signaling enzymes like kinases, induction of apoptosis, and cytotoxic effects through DNA intercalation. researchgate.net

Several studies have highlighted the potent cytotoxicity of pyridine derivatives against various cancer cell lines. For example, a series of novel pyridine-3-carbonitrile (B1148548) derivatives were evaluated for their anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. bohrium.com Compounds 4, 9, 14, and 17 from this series exhibited the lowest half-maximal inhibitory concentrations (IC₅₀), indicating significant cytotoxic effects. bohrium.com Similarly, a study on thiazole-based pyridine derivatives (compounds 2a-2o) found them to be potently cytotoxic against the A549 lung cancer cell line, with several compounds showing greater efficacy than the standard drug cisplatin. acs.org Mechanistic studies revealed that these compounds induce apoptosis, with compound 2m showing the highest apoptotic activity. acs.org

The inhibition of protein kinases is a common mechanism for pyridine-based anticancer drugs. ijpsonline.com Nicotinonitrile-based derivatives have shown potent inhibition of PIM-1 kinase, a protein involved in cell survival and proliferation. researchgate.net Compound 7b, for instance, had a PIM-1 kinase inhibition IC₅₀ value of 18.9 nM. researchgate.net Other research identified that certain imidazo[1,2-a]pyridine (B132010) derivatives act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), a critical pathway in tumor therapy. ijpsonline.com

Compound ClassSpecific DerivativeTarget Cell LineObserved Activity (IC₅₀)Source
Steroidal PyridineCompound 8PC-3 (Prostate Cancer)1.55 μM ijpsonline.com
Pyridine-3-carbonitrileCompound 4MCF-7 (Breast Cancer)Low IC₅₀ reported bohrium.com
Pyridine-3-carbonitrileCompound 9MDA-MB-231 (Breast Cancer)Low IC₅₀ reported bohrium.com
Thiazole-based PyridineCompound 2mA549 (Lung Cancer)Showed highest apoptotic activity acs.org
Nicotinonitrile-basedCompound 7bMCF-7 and PC-33.58 μM and 3.60 μM, respectively researchgate.net

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridine derivatives have been extensively investigated for their activity against a broad range of bacteria, fungi, and the mycobacterium responsible for tuberculosis. nih.govderpharmachemica.com

Numerous studies have reported the synthesis of pyridine derivatives with significant antimicrobial properties. For instance, newly synthesized pyridine and thienopyridine compounds exhibited good to strong activity against Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net One compound, 12a, showed a minimum inhibitory concentration (MIC) below 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net Similarly, a series of pyrazolo[3,4-b]pyridines and their derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with many demonstrating promising results. rajpub.com

In the field of antitubercular research, pyridine derivatives have shown particular promise against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. derpharmachemica.com A review of pyridine analogues highlighted compounds 6 and 7, which displayed excellent activities against MDR and XDR TB strains with MIC values in the range of 0.05 - 1.5 μM. derpharmachemica.com Another study focused on pyrazole-3,5-diamine derivatives, where compounds 4a, 4b, and 5a showed excellent in vitro activity against the H37Rv strain of M. tuberculosis. chemmethod.com The synthesis of isoxazole (B147169) and pyrazoline derivatives has also yielded compounds with notable antitubercular and antimicrobial activities. researchgate.net

Compound ClassSpecific Derivative(s)Target OrganismObserved Activity (MIC)
Generated code

The pyrazolo[3,4-b]pyridine core structure is significant in the development of agents targeting the central nervous system, with certain derivatives exhibiting antidepressant and anxiolytic (anti-anxiety) effects. nih.govmdpi.com These compounds are recognized for their potential to modulate neurotransmitter systems. mdpi.comnih.gov

Research has confirmed that various derivatives of pyrazolo[3,4-b]pyridine and related structures possess psychotropic properties. mdpi.comrajpub.com A study involving newly synthesized piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines found that several compounds displayed high anticonvulsant activity combined with psychotropic effects, such as anxiolytic or antidepressant actions. mdpi.comnih.gov The most active compounds from this series, 3h, 3i, and 4i, were investigated further through molecular docking studies to understand their mechanism of action. mdpi.comnih.gov The results suggested that their activity is mediated through interactions with key CNS targets, including GABA-A receptors, serotonin (B10506) 5-HT1A receptors, and the serotonin transporter (SERT). mdpi.comnih.gov For example, compound 4i showed a binding energy to the GABA-A receptor comparable to that of diazepam and also demonstrated strong binding to the 5-HT1A receptor and SERT. nih.gov

Compound ClassSpecific Derivative(s)Observed ActivityPotential Biological TargetsSource
Pyrazolo[3,4-c]-2,7-naphthyridineCompounds 3h, 3i, 4iAnticonvulsant with anxiolytic and antidepressant effects.GABA-A receptor, 5-HT1A receptor, SERT mdpi.comnih.gov
Pyrazolo[3,4-b]pyridineGeneral derivativesReported anxiolytic and antidepressant properties.Not specified mdpi.comrajpub.com

Antimicrobial and Antitubercular Activities

Interaction with Biological Targets

The diverse pharmacological effects of this compound derivatives and their analogues stem from their ability to interact with a wide array of biological targets. Molecular docking studies and biochemical assays have been instrumental in elucidating these interactions at the molecular level, guiding the rational design of more potent and selective therapeutic agents.

In oncology, pyridine derivatives have been shown to inhibit multiple targets crucial for cancer cell survival and proliferation. These include protein kinases such as PIM-1 kinase, Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 2 (CDK2). ijpsonline.combohrium.comresearchgate.net For example, nicotinonitrile derivatives potently inhibit PIM-1 kinase, while certain pyridine-3-carbonitriles target CDK2 in breast cancer cells. bohrium.comresearchgate.net Other targets include structural proteins like tubulin, where binding disrupts microtubule formation, and enzymes such as Matrix Metalloproteinase-9 (MMP-9), which is involved in cancer metastasis. ijpsonline.comacs.org

For their neuroprotective and psychotropic effects, pyridine analogues interact with key receptors and transporters in the central nervous system. Pyrazolo[3,4-b]pyridine derivatives have been shown to bind to GABA-A receptors, the serotonin transporter (SERT), and 5-HT1A receptors, which explains their anxiolytic and antidepressant activities. mdpi.comnih.gov In the context of neurodegenerative diseases, pyridine alkaloids like DINIC selectively bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the α4β2 subtype. nih.gov

The antimicrobial and antitubercular activities also arise from specific molecular interactions. While the exact targets for many new compounds are still under investigation, it is known that they can interfere with essential cellular processes in microorganisms. For other applications, the antithyroid effect of pyridine-3,4-diol is attributed to the inhibition of thyroglobulin iodination, and the potential herbicidal activity of some trifluoromethylpyridine diols is linked to the inhibition of acetyl-CoA carboxylase. vulcanchem.com

Derivative ClassBiological TargetAssociated Pharmacological EffectSource
Pyridine-3-carbonitrilesCyclin-Dependent Kinase 2 (CDK2)Anticancer (Breast Cancer) bohrium.com
NicotinonitrilesPIM-1 KinaseAnticancer researchgate.net
Thiazole-based PyridinesMatrix Metalloproteinase-9 (MMP-9)Anticancer (Lung Cancer) acs.org
Pyrazolo[3,4-c]-naphthyridinesGABA-A Receptor, 5-HT1A Receptor, SERTAnxiolytic & Antidepressant mdpi.comnih.gov
Pyridine Alkaloids (DINIC)α4β2-Nicotinic Acetylcholine ReceptorCNS Activity nih.gov
Pyridine-3,4-diolThyroglobulinAntithyroid
Trifluoromethylpyridine DiolsAcetyl-CoA CarboxylaseHerbicidal (potential) vulcanchem.com

Inhibition of Enzymes (e.g., tubulin polymerization, carbonic anhydrase, kinase, topoisomerase, IDO1, DprE1, FabH, EGFR)

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives, including analogues of this compound, have been extensively investigated as inhibitors of a wide range of enzymes critical to various pathological processes. nih.gov The nitrogen atom in the pyridine ring can form hydrogen bonds with target receptors, which is a key factor in controlling enzyme activity. rsc.org

Tubulin Polymerization: Several classes of pyridine derivatives have been designed as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. sci-hub.sebohrium.comrsc.orgresearchgate.net

Diarylpyridines: A series of diarylpyridines, using the rigid pyridine ring as a linker to mimic the cis-conformation of Combretastatin A-4, showed potent antiproliferative and anti-tubulin activities. sci-hub.se One compound, 10t , demonstrated significant activity against HeLa, MCF-7, and SGC-7901 cancer cell lines in sub-micromolar concentrations. sci-hub.se

Imidazo-pyridines/pyrazines: Inspired by Combretastatin A-4, novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines were developed. bohrium.com The imidazo-pyridine/pyrazine moieties provide additional pharmacophoric features for interaction with the colchicine binding site. bohrium.com

6-Aryl-2-benzoyl-pyridines (ABPs): Structural modifications of known tubulin inhibitors led to highly potent ABP analogues. rsc.org Compound 4v , with hydroxyl and methyl substitutions on one of the aryl rings, exhibited an average IC₅₀ of approximately 1.8 nM against a panel of cancer cell lines and was confirmed to bind directly to the colchicine site. rsc.org

Pyrido[4,3-b]indoles: A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors. researchgate.net Compound 7k was the most active against HeLa cells (IC₅₀ = 8.7 ± 1.3 μM) and was shown to disrupt the microtubule network. researchgate.net

Carbonic Anhydrase (CA): Analogues featuring pyridine and dihydropyridine (B1217469) scaffolds have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc metalloenzymes involved in diseases like glaucoma and cancer. tandfonline.commdpi.com The primary drawback of existing clinical CA inhibitors is a lack of isoform selectivity. mdpi.com

Coumarin-dihydropyridine derivatives: Using a molecular hybridization approach, compounds combining coumarin (B35378) and dihydropyridine features were synthesized and evaluated against hCA-I and hCA-II. tandfonline.com Several compounds were identified as effective, low nanomolar inhibitors of these isoforms. mdpi.com

Pyrazolo[4,3-c]pyridine Sulfonamides: A series of these sulfonamides were synthesized and showed interesting inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as bacterial β- and γ-CAs. jst.go.jp The sulfonamide group acts as a zinc binder, which is crucial for the inhibitory activity. jst.go.jp Several compounds were more potent than the standard drug Acetazolamide against hCA I. jst.go.jp

Kinase Inhibition: Pyridine-based molecules are prominent as kinase inhibitors, which are crucial for treating cancers driven by abnormal cell signaling. jst.go.jpacs.org Many of these inhibitors compete with ATP for binding within the enzyme's catalytic domain. jst.go.jpacs.org

EGFR Inhibitors: Pyridine and fused pyrimidine analogues are known to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase. google.comresearchgate.net Dianilinopyrimidine derivatives have been developed as potent EGFR inhibitors, with compound 4c showing higher anti-tumor activity against A549, PC-3, and HepG2 cells than the reference drug Gefitinib. researchgate.net The replacement of an aniline (B41778) group with 3-amino-pyridine in some quinazoline (B50416) derivatives led to conserved activity. asm.org

Met Kinase Inhibitors: Pyridinone-pyrrolopyridine-based compounds have been developed as inhibitors of Met kinase. jst.go.jp Replacing an acylurea moiety with a pyridinone ring acted as a conformational constraint and improved hydrogen bonding, leading to compounds with enhanced potency (IC₅₀ = 0.06 and 0.07 μM) and good pharmacokinetic profiles. jst.go.jp

STAT3 Inhibitors: Imidazo[1,2-a]pyridine derivatives have been identified as STAT3 inhibitors. mdpi.com Structural optimization of this scaffold led to inhibitor 42 , which effectively blocked the phosphorylation and dimerization of STAT3 and suppressed tumor growth in a xenograft mouse model. mdpi.com

Topoisomerase Inhibition: Pyridine derivatives have been reported as inhibitors of topoisomerase I and II, nuclear enzymes that control DNA topology and are validated targets in cancer therapy. researchgate.netresearchgate.net

Trisubstituted Pyridines: A series of 2,4,6-trisubstituted pyridine derivatives were identified as topoisomerase inhibitors. Structure-activity relationship (SAR) studies revealed that a hydroxyl group at the para position of the 2- and 6-phenyl rings and a chlorine atom at the para position of the 4-phenyl ring were important for potent dual inhibition of topoisomerase I and IIα.

Poly-heterocyclic Pyridines: Poly-heterocyclic compounds containing a pyridine moiety have shown potent cytotoxicity against MCF-7 and A-2780 cancer cells, with docking studies revealing a high affinity for the active site of human topoisomerase. researchgate.net

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is a key target for cancer immunotherapy. Inhibition of IDO1 restores immune responses against tumors.

Cyanopyridine Derivatives: Through virtual screening, a cyanopyridine scaffold was identified as a novel IDO1 inhibitor. Further optimization of a hit compound (LVS-019 ) led to the derivative LBJ-10 , which showed improved potency comparable to control compounds.

Imidazopyridine Derivatives: Pursuing heterocyclic isosteres for amide-containing IDO1 inhibitors led to the discovery of highly potent imidazopyridine-based inhibitors.

3-Pyridinepropionic Acid Derivatives: This class of compounds was found to effectively inhibit IDO1, showing significant inhibition of the enzyme in human cancer cells with low cytotoxicity. researchgate.net

DprE1 and FabH Inhibition: Pyridine derivatives have been identified as inhibitors of essential bacterial enzymes, representing a promising avenue for new antibacterial agents.

DprE1 Inhibitors: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis. Pyridine-based core scaffolds have been shown to exhibit high biological activity against DprE1. Pyrazolopyridones have been discovered as a novel class of noncovalent DprE1 inhibitors. jst.go.jp

FabH Inhibitors: β-ketoacyl-acyl carrier protein synthase III (FabH) is essential for initiating fatty acid biosynthesis in bacteria. google.comresearchgate.net A patent describes substituted pyridine derivatives as FabH inhibitors. Pyrazole-quinoline-pyridine hybrids have also been developed, with compound 7b showing potent inhibitory activity against FabH (IC₅₀ = 3.1 μM). Another study found that a pyridine derivative with a trifluoromethyl substituent (2K ) showed potent E. coli FabH inhibition. google.com

EnzymeAnalogue ClassKey Findings / IC₅₀Citations
Tubulin6-Aryl-2-benzoyl-pyridinesCompound 4v showed potent antiproliferative activity (avg. IC₅₀ ~1.8 nM). rsc.org
Tubulin9-Aryl-5H-pyrido[4,3-b]indolesCompound 7k was most active against HeLa cells (IC₅₀ = 8.7 μM). researchgate.net
Carbonic Anhydrase (hCA I)Pyrazolo[4,3-c]pyridine SulfonamidesSeveral compounds (1f, 1g, 1h, 1k ) were more potent than Acetazolamide. jst.go.jp
EGFR KinaseDianilinopyrimidinesCompound 4c showed high activity against A549 cells (IC₅₀ = 0.56 μM). researchgate.net
Topoisomerase IIThiophene-pyridine hybridsCompounds 16a,b showed potent inhibition (IC₅₀ = 0.23 and 0.44 µM). researchgate.net
IDO1Cyanopyridine derivativesHit compounds (e.g., LVS-019 ) showed submicromolar inhibition.
FabHPyrazole-quinoline-pyridine hybridsCompound 7b displayed potent inhibition (IC₅₀ = 3.1 μM).

DNA Interaction and Stabilization

Analogues of this compound have been shown to interact with nucleic acids through various mechanisms, including the stabilization of non-canonical structures like G-quadruplexes and direct binding through intercalation or groove binding. tandfonline.com

G-Quadruplex Stabilization: G-quadruplexes (G4) are four-stranded DNA structures that form in guanine-rich regions of the genome and are implicated in the regulation of gene expression. Compounds that selectively stabilize these structures are being investigated as a novel class of anticancer agents.

Pyridyl Polyoxazoles: A series of 24-membered macrocycles containing a pyridine unit, known as pyridyl polyoxazoles, have been identified as highly selective and potent G4-stabilizing ligands. sci-hub.se These compounds show a remarkable ability to stabilize G-quadruplex DNA with little to no stabilization of duplex DNA or RNA. sci-hub.se In one study, macrocycles linked by a 1,3-bis(aminomethyl)phenyl group with a 5-(2-aminoethyl) or 5-(2-dimethylaminoethyl) substituent displayed the greatest cytotoxic potency, which correlated with their ability to stabilize G-quadruplex DNA. For example, certain analogues strongly stabilize human telomeric (hTel) G-quadruplex DNA, increasing its melting temperature by up to 24.6 °C. This selective stabilization makes them valuable tools for studying the biological roles of G-quadruplexes.

DNA Groove and Intercalative Binding: Other pyridine derivatives have been shown to bind directly to the DNA double helix.

Pyridine-4-carbohydrazide Derivatives: Molecular docking and spectroscopic studies of several pyridine-4-carbohydrazide Schiff base derivatives confirmed a minor groove binding interaction with DNA. The binding was found to be spontaneous, with binding constants (K_b) in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹.

Hybrid Pyrimidine Derivatives: A series of 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety were found to bind to DNA through a combination of groove binding and partial intercalation. tandfonline.com This DNA interaction was linked to their ability to induce apoptosis in cancer cells. tandfonline.com

β-Carboline-Pyridine Hybrids: Novel C3-linked β-carboline pyridine derivatives have been studied for their DNA-binding affinities. mdpi.com Molecular modeling suggests the planar β-carboline ring intercalates between DNA base pairs, with the interaction being enhanced by the presence of the pyridine ring. mdpi.com

Imidazo[4,5-b]pyridine Derivatives: The interaction of tetracyclic imidazo[4,5-b]pyridine derivatives with DNA and RNA was found to be influenced by the position of amino side chains on the core structure. These compounds achieved moderate to high binding affinities, suggesting that DNA and RNA are potential cellular targets for their antiproliferative activity.

Receptor Binding Studies

The pyridine scaffold is a key component in many ligands designed to interact with various receptors in the central nervous system (CNS), including nicotinic acetylcholine and serotonin receptors.

Nicotinic Acetylcholine Receptors (nAChRs): Pyridine-based analogues have been extensively developed as high-affinity ligands for nAChRs, which are ligand-gated ion channels involved in cognitive function and addiction.

3-Pyridyl Ethers: The compound 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380 ) is a well-known ligand with high affinity for nAChRs. rsc.org Halogenated analogues of A-85380, particularly those with substituents at the 5 or 6 position of the pyridine ring, possess subnanomolar affinity for nAChRs, with K_i values as low as 11 pM. rsc.orgmdpi.com The 2-fluoro derivative (F-A-85380 ) also shows exceptionally high affinity (K_i = 46 pM).

6-Substituted Nicotine Derivatives: Studies on nicotine analogues have shown that lipophilic substituents at the 6-position of the pyridine ring generally contribute to nAChR affinity, though this is modulated by the steric size of the substituent, with larger groups decreasing affinity.

Anabaseine (B15009) Analogues: Replacing the pyridine ring of the nicotinic agonist anabaseine with a 3-substituted benzene (B151609) ring was explored to gain selectivity for the α3β4 nAChR subtype. An analogue with a 3-iodophenyl group (Compound 12 ) showed high affinity (K_i = 4.7 nM) and excellent selectivity (806-fold) for the α3β4 subtype over the α4β2 subtype.

Serotonin (5-HT) Receptors: Pyridine derivatives have been designed as selective ligands for various serotonin receptor subtypes, which are targets for treating conditions like depression and migraine.

5-HT₁ₐ and SERT Ligands: A series of substituted pyridines linked to a phenylpiperidine core were optimized for dual affinity at the neurokinin-1 (NK₁) receptor and the serotonin transporter (SERT), leading to the discovery of a promising compound (44 ) for the treatment of depression.

5-HT₁F Receptor Agonists: Pyrrolo[3,2-b]pyridine analogues have been investigated as selective 5-HT₁F receptor agonists for potential antimigraine activity. An acetamide (B32628) derivative (3b ) was found to be over 100-fold selective for the 5-HT₁F receptor compared to 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors. The furo[3,2-b]pyridine (B1253681) nucleus has also been successfully used as a bioisostere for the indole (B1671886) in 5-HT₁F agonists.

5-HT₂ and 5-HT₇ Receptors: The replacement of a basic piperidine (B6355638) ring with an aromatic pyridine ring in certain ligand series led to compounds with low basicity but subnanomolar affinity for the 5-HT₂ₐ receptor. In another series, diaminopyridine derivatives showed nanomolar affinity for the 5-HT₇ receptor.

ReceptorAnalogue ClassKey Findings / AffinityCitations
Nicotinic (α4β2)Halogenated 3-Pyridyl EthersSubnanomolar affinity (K_i values from 11 to 210 pM). rsc.org
Nicotinic (α3β4)Anabaseine AnaloguesCompound 12 showed high affinity (K_i = 4.7 nM) and selectivity.
Serotonin (5-HT₁F)Pyrrolo[3,2-b]pyridinesCompound 3b was >100-fold selective over other 5-HT₁ subtypes.
Serotonin (5-HT₂ₐ)Bis-aryl sulfonesReplacement of piperidine with pyridine led to subnanomolar affinity.
Serotonin (5-HT₇)DiaminopyridinesCompounds showed nanomolar affinity for the 5-HT₇ receptor.

Medicinal Chemistry and Drug Discovery Implications

Design and Synthesis of Novel this compound-Based Drug Candidates

The pyridine ring is a cornerstone in drug design, valued for its ability to serve as a versatile scaffold for synthesizing new therapeutic agents. Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and increase permeability. jst.go.jp The design of novel drug candidates based on pyridine, including those related to this compound, often involves molecular hybridization, where the pyridine core is combined with other pharmacophores to target specific biological pathways. tandfonline.com

Chemists have developed numerous synthetic methods to create diverse pyridine derivatives with enhanced biological properties. For instance, a series of chalcone (B49325) derivatives of 3-aminomethyl pyridine were synthesized and showed promising anticancer activity. In the development of enzyme inhibitors, the pyridine ring is often used as a rigid linker or a core structure to which various functional groups are attached to optimize interactions with the target's active site. sci-hub.sejst.go.jp For example, in the design of Met kinase inhibitors, a pyridinone ring was introduced as a conformational constraint, leading to highly potent compounds. jst.go.jp Similarly, a series of tetracyclic imidazo[4,5-b]pyridine derivatives were designed as potential antiproliferative agents based on the structural similarity of the imidazo-pyridine system to naturally occurring purines. The synthesis of these complex molecules often requires multi-step procedures, showcasing the advanced state of organic chemistry in creating targeted drug candidates.

Optimization of Therapeutic Efficacy and Selectivity

A central goal in medicinal chemistry is the optimization of a lead compound to maximize its therapeutic effect while minimizing off-target activity. For pyridine-based analogues, this involves systematic structural modifications to establish a clear structure-activity relationship (SAR). The introduction of a pyridine ring in place of a phenyl ring has been shown to improve biological potency by over 500-fold in certain Cdc7 inhibitors. jst.go.jp

Optimization strategies for pyridine derivatives often focus on:

Substitution Patterns: The position and nature of substituents on the pyridine ring profoundly impact activity and selectivity. In the development of dual NK₁/SERT inhibitors, optimization of the substitution on the pyridine ring was key to improving binding affinities and reducing off-target ion channel activity. For EGFR inhibitors, substituting a quinazoline core with small, lipophilic groups like -Br or -Cl increased inhibitory activity, whereas replacing an aniline moiety with 3-amino-pyridine conserved the activity. asm.org

Conformational Constraints: Introducing rigidity into the molecular structure can pre-organize the compound for optimal binding and improve potency. In the design of tubulin inhibitors, a pyridine fragment was used to replace a flexible olefinic group, locking the molecule in a favorable conformation for binding to the colchicine site. sci-hub.se

Improving Selectivity: Achieving selectivity between closely related biological targets is a major challenge. For nAChR ligands, modifying the pyridine nucleus of anabaseine with a 3-iodophenyl group resulted in an 806-fold selectivity for the α3β4 subtype over the α4β2 subtype. Similarly, for 5-HT₁F receptor agonists, modifying the core from an indole to a pyrrolo[3,2-b]pyridine and adding an acetamide group at the C-5 position yielded a compound with over 100-fold selectivity against other 5-HT₁ subtypes. This fine-tuning is crucial for developing drugs with better safety profiles.

Investigation of Metabolism and Excretion Pathways for Pyridine Derivatives

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is critical for their development. The metabolic process of pyridine-containing compounds involves a series of enzyme-catalyzed reactions, primarily by cytochrome P450 (CYP) enzymes, which modify the compounds to make them more water-soluble and easier to excrete. bohrium.com

The pyridine motif itself is often incorporated into drug candidates to improve their metabolic profile. jst.go.jp For example, replacing a terminal phenyl ring with a pyridine ring in a series of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors resulted in a 160-fold improvement in metabolic stability. jst.go.jp This is a common strategy to address pharmacokinetic challenges during lead optimization.

In a study on imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors, a systematic structural optimization was performed specifically to improve the metabolic stability of the lead compounds. mdpi.com This effort led to the discovery of a bioactive inhibitor (42 ) that not only retained potent anticancer activity but also exhibited an obviously suppressed tumor growth in a mouse model, indicating a favorable pharmacokinetic profile that allowed for effective in vivo exposure. mdpi.com Such studies are essential to ensure that a potent compound can reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect.

Materials Science and Supramolecular Chemistry Applications

Pyridine-3,5-diol in Polymer Synthesis

The incorporation of pyridine (B92270) units into polymer backbones can impart unique thermal, mechanical, and chemical properties. This compound, or its oxidized form, Pyridine-3,5-dicarboxylic acid (3,5-PDC), represents a class of monomers with significant potential for creating novel polyesters and other polymers.

Pyridine dicarboxylic acids (PDCs) are considered promising renewable building blocks for polyester (B1180765) synthesis, potentially serving as bio-based alternatives to petroleum-derived monomers like terephthalic acid. wur.nl While six isomers of PDC exist, research has largely focused on the 2,4-, 2,5-, and 2,6-isomers. wur.nlnih.govnih.gov Dinicotinic acid (3,5-PDC) has been investigated less frequently. wur.nl

Studies on other PDC isomers provide insight into the potential of 3,5-PDC-derived polymers. Enzymatic catalysis has been successfully employed to synthesize a range of bio-based polyesters from various PDC diethyl esters and aliphatic diols. nih.govnih.gov For instance, the polymerization of 2,4-diethyl pyridinedicarboxylate (PD24) with 1,8-octanediol (B150283) (ODO) in diphenyl ether yielded polyesters with a number average molecular weight (Mn) of 14,300 Da and a weight average molecular weight (Mw) of 32,100 Da. nih.govnih.gov Solvent-free, or bulk, polymerization conditions have also been explored, leading to the formation of oligoesters that can be further functionalized. nih.govd-nb.info These syntheses demonstrate that pyridine-based dicarboxylic acids are viable monomers for producing polyesters with substantial molecular weights. nih.gov

Pyridine Diester MonomerDiol Co-monomerPolymerization SystemNumber Average Molecular Weight (Mn) (Da)Weight Average Molecular Weight (Mw) (Da)Source
2,4-diethyl pyridinedicarboxylate (PD24)1,8-octanediol (ODO)Diphenyl ether14,30032,100 nih.govnih.gov
2,5-diethyl pyridinedicarboxylate (PD25)1,8-octanediol (ODO)Diphenyl ether4,80010,800 nih.gov
2,6-diethyl pyridinedicarboxylate (PD26)1,8-octanediol (ODO)Diphenyl ether3,2007,000 nih.gov
2,4-diethyl pyridinedicarboxylate (PD24)1,4-butanediol (BDO)Bulk (Solvent-free)<7,000<7,000 d-nb.info

The structure of the pyridine-based monomer significantly influences the final properties of the resulting polymer. For example, research comparing polyesters derived from pyridine dicarboxylic acids with those from isophthalates and terephthalates shows clear structure-property relationships. nih.govnih.gov Polyesters based on 2,4-diethyl pyridinedicarboxylate tend to be amorphous, similar to those derived from diethyl isophthalate, while 2,5-diethyl pyridinedicarboxylate yields crystalline polymers, analogous to those from diethyl terephthalate. nih.govnih.gov

Similarly, the use of aromatic diols, including pyridine-derived diols like 2,6-pyridinedimethanol, in biocatalyzed polyester synthesis allows for the creation of materials with tunable crystallinity based on the length of the aliphatic diester co-monomer. bioplasticsnews.comyork.ac.uk Enzymatic synthesis using aromatic diols has successfully produced polymers with number average molecular weights between 3,000 and 5,000 Da. bioplasticsnews.comyork.ac.uk The incorporation of a unique bicyclic lignin-derived diol has also led to high-performance thermoplastics with high glass transition and decomposition temperatures. acs.org These findings underscore the potential of using rigid, aromatic diols like this compound to develop polymers with distinct and desirable physical characteristics.

Development of Pyridine Dicarboxylic Acid Derived Polyesters

Dendritic Nanostructures and Chelating Agents

The functional groups and defined geometry of this compound make it a candidate for applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Dendrimers and other dendritic nanostructures are highly branched, well-defined macromolecules that have attracted interest for applications in nanotechnology and materials science. mdpi.com One powerful strategy for their construction is coordination-driven self-assembly, which utilizes metal-ligand bonds to form complex architectures. nih.gov

A notable example involves the multicomponent assembly of boron-based dendritic nanostructures. acs.org In this approach, the condensation of arylboronic acids with dihydroxypyridine ligands, such as 3,4-dihydroxypyridine, results in the formation of pentameric macrocycles. acs.org These macrocycles are held together by dative B-N bonds between the boron atoms and the pyridine nitrogen atoms. acs.org By using functionalized building blocks, such as 3,5-diformylphenylboronic acid, this method can be extended to create larger dendrimers with multiple peripheral groups. acs.org The structural characteristics of this compound suggest its potential as a ligand in similar self-assembly strategies for creating novel dendritic and supramolecular structures.

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. In medicinal chemistry, they are crucial for treating conditions involving metal overload, such as iron toxicity. google.comresearchgate.net The effectiveness of a chelator is highly dependent on its chemical structure. For example, 3-hydroxypyridin-4-ones are a well-established class of iron chelating agents. google.com

The structural motif of multiple hydroxyl groups on an aromatic ring is a key feature of many chelating agents. A pyridine-3-sulfonamide (B1584339) derivative containing a catechol moiety (a benzene-1,2-diol) was identified as an effective iron-chelating agent with antipathogenic activity. nih.gov this compound possesses two hydroxyl groups on a pyridine ring, a structure that is analogous to other known chelators. This suggests its potential to coordinate with metal ions, making it a candidate for investigation in the development of new chelating agents for therapeutic or other applications.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, but the demand for greener, more efficient, and stereochemically precise methods continues to drive innovation. beilstein-journals.org

Future research is geared towards developing synthetic protocols that are not only high-yielding but also environmentally benign. Key areas of development include the use of green catalysts, solvent-free reaction conditions, and bio-based starting materials.

Recent advancements have demonstrated the potential of using well-defined, air-stable Zn(II)-catalysts for the solvent-free synthesis of substituted pyridines from alcohols and ammonium (B1175870) acetate (B1210297), with aerial oxygen acting as the oxidant. researchgate.net This approach minimizes waste by producing water as the primary byproduct. researchgate.net Another sustainable strategy involves mechanochemistry, where hydroxy-thiazoline substituted pyridine compounds have been synthesized by simply grinding 1,4-dithiane-2,5-diol (B140307) with cyanopyridine in the presence of an organic base at room temperature, achieving yields up to 95% without any solvent. rsc.org

Enzymatic catalysis represents another promising frontier. Bio-based polyesters have been successfully synthesized using pyridine dicarboxylic acid isomers, which are derivable from renewable resources like lignin. wur.nld-nb.info These enzymatic methods operate under mild conditions and offer high selectivity, presenting a viable alternative to traditional petroleum-based plastics. d-nb.inforesearchgate.net The Hantzsch reaction, a classic method for pyridine synthesis, is also being adapted for greener chemistry by using ionic liquids and ultrasound irradiation. scirp.org

Table 1: Examples of Sustainable and Efficient Synthetic Protocols for Pyridine Derivatives

MethodologyKey FeaturesExample Product/ApplicationReported YieldReference
Zn(II)-Catalyzed Multicomponent SynthesisSolvent-free, uses alcohols as feedstock, aerial oxygen as oxidant.Tri- and tetra-substituted pyridines.Up to 67% for tetra-substituted pyridines. researchgate.net
Mechanochemical AnnulationSolvent-free, room temperature, grinding method.Hydroxy-thiazoline substituted pyridines.Up to 95%. rsc.org
Enzymatic PolycondensationUses bio-based monomers (e.g., pyridine dicarboxylic acid) and enzymes.Bio-based polyesters.Mn up to 14.3 kDa. d-nb.info
Ultrasound-Assisted Hantzsch ReactionUses ionic liquid as a green solvent/catalyst.1,4-Dihydropyridine (B1200194) C-Glycosylated compound.85%. scirp.org

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for pyridine-3,5-diol derivatives is a critical area of emerging research. While methods for the stereoselective synthesis of related saturated heterocycles like piperidines and pyrrolidines are well-documented, their application to pyridines is an evolving field. mdpi.comgoogle.comacs.org

Future research will likely focus on several key strategies. One approach is the use of chiral building blocks, such as L-prolinamide or other chiral precursors, which can be integrated into the pyridine ring system. researchgate.net Another promising avenue is asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of reactions, such as the nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts. acs.org This has been successfully applied to create 2,6-disubstituted 3-piperidinols with high diastereoselectivity. acs.org The principles from the synthesis of stereochemically complex pyrrolidine-3,4-diol (B51082) derivatives, which often start from chiral sugars like D-mannose, could also be adapted for pyridine-based targets. researchgate.net These methods often involve key steps like organometallic addition followed by selective nucleophilic displacement. researchgate.net

Development of More Sustainable and Efficient Synthesis Protocols

Advanced Biological Investigations

To translate promising this compound analogues into clinical candidates, a comprehensive understanding of their biological effects is necessary. This requires moving beyond initial activity screens to detailed mechanistic studies and target validation.

Understanding how a compound works is as important as knowing that it works. Future research will delve deeper into the molecular mechanisms underlying the therapeutic actions of this compound analogues. For anticancer derivatives, this includes detailed investigations into how they induce apoptosis (programmed cell death), as confirmed through techniques like flow cytometry and caspase-3 activation assays for thiazole-based pyridines. acs.org Other established mechanisms for pyridine-containing anticancer agents that warrant further study for diol derivatives include the inhibition of tubulin polymerization and the poisoning of topoisomerase enzymes. ijpsonline.comacs.org

X-ray crystallography is a powerful tool for elucidating mechanisms at an atomic level. For example, crystallographic studies of a norindenoisoquinoline (a pyridine-containing analogue) in a complex with DNA and topoisomerase I revealed how the pyridine nitrogen atom can form a crucial hydrogen bond with an arginine residue in the enzyme's active site, explaining its inhibitory effect. acs.org Similar structural biology studies on this compound analogues bound to their targets will be essential for understanding their mode of action and for guiding the rational design of next-generation compounds.

A crucial step in drug development is identifying the specific biological target (e.g., an enzyme or receptor) with which a compound interacts to produce its effect. For this compound analogues, this is an active and expanding area of research. A number of derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often implicated in diseases like cancer. researchgate.net

For instance, 3,5-disubstituted pyridines have been identified as potent and orally active inhibitors of Akt1 kinase, a key node in cell survival pathways. nih.gov Other pyridine series have shown activity as glucokinase activators for potential diabetes treatment or as inhibitors of MAP kinase-interacting kinases (MNK2) and Tyrosine Kinase 2 (TYK2) for cancer and inflammatory diseases, respectively. nih.govnih.govgoogle.com The process of target identification often involves screening compounds against large panels of kinases or other enzymes, followed by validation through kinetic studies and in silico molecular docking to predict and confirm binding interactions. acs.orgnih.govresearchgate.net

Table 2: Identified Biological Targets for Pyridine Analogues

Pyridine Analogue ClassIdentified TargetTherapeutic AreaReported Potency (IC₅₀)Reference
3,5-Disubstituted PyridinesAkt1 KinaseCancerPotent inhibition reported. nih.gov
C5-Alkyl-2-methylurea-Substituted PyridinesGlucokinase (GK)DiabetesEC₅₀ = 0.12 µM (for compound 1). nih.gov
Pyridine-3,5-dicarbonitrilesα-GlucosidaseDiabetes55.6 µM (for compound 7). researchgate.net
Aigialomycin D (Resorcylic acid lactone with pyridine moiety)MNK2 KinaseCancer0.45 µM. nih.gov
2-(Trifluoromethyl)this compound (B13123438) AnaloguesEGFR/HER2 KinaseCancer12.3 nM / 8.7 nM. vulcanchem.com

Translational research aims to bridge the gap between basic science discoveries and new medical treatments. For this compound analogues that show promise in initial screenings, this involves a rigorous preclinical development phase. A key focus of this phase is optimizing the drug-like properties of lead compounds. Researchers often synthesize a series of related analogues to improve characteristics such as metabolic stability in liver microsomes, a crucial factor for a drug's lifespan in the body. nih.gov

Promising candidates are then advanced into pharmacokinetic (PK) studies in animal models (e.g., mice or rats) to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). For example, compound 11g , an orally active Akt inhibitor, was identified after extensive structure-activity relationship and pharmacokinetic studies. nih.gov Efficacy is also tested in relevant animal models of disease, such as rodent models to assess the glucose-lowering effects of glucokinase activators. nih.gov This preclinical data package is essential to evaluate both the safety and potential effectiveness of a compound before it can be considered for human clinical trials.

Compound Names Mentioned in this Article

Target Identification and Validation for this compound Analogues

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly crucial in accelerating the discovery and development of new molecules and materials. For this compound, this integrated approach promises to navigate the vast chemical space of its derivatives, predicting their properties and functions with greater accuracy and speed.

Predictive Modeling for Drug Design and Materials Science

Computational methods are at the forefront of modern drug discovery and materials science, offering powerful tools to predict molecular behavior and guide experimental efforts. rsc.orgauctoresonline.org The structural and electronic properties of this compound, particularly its hydrogen bonding capabilities and the electron-withdrawing or donating potential of its substituents, make it an interesting candidate for in silico studies. vulcanchem.com

In drug design, predictive models can be employed to design and evaluate novel this compound derivatives as potential therapeutic agents. auctoresonline.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of these derivatives with their biological activities, such as enzyme inhibition or receptor binding. clinmedkaz.orgclinmedkaz.org For instance, the diol groups in 2-(trifluoromethyl)this compound are suggested to enhance binding to enzymatic targets. vulcanchem.com Molecular docking and dynamics simulations can further elucidate the binding modes and affinities of these compounds with specific biological targets, such as kinases or phosphodiesterases, which are often implicated in diseases like cancer. rsc.orgijpsonline.comnih.gov These computational predictions can then be used to prioritize the synthesis of the most promising candidates, saving time and resources.

In materials science, predictive modeling can be used to explore the potential of this compound as a building block for functional materials. nih.gov Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of polymers and metal-organic frameworks (MOFs) incorporating the this compound scaffold. mdpi.comacademie-sciences.fr These computational studies can guide the synthesis of new materials with tailored properties, such as specific fluorescence emission spectra or enhanced stability. nih.gov

Table 1: Computational Approaches for Predictive Modeling of this compound Derivatives

Computational MethodApplication in Drug DesignApplication in Materials ScienceKey Insights
QSAR Predict biological activity based on chemical structure. clinmedkaz.orgclinmedkaz.org-Identify key structural features for desired biological effects.
Molecular Docking Predict binding mode and affinity to biological targets. rsc.orgijpsonline.com-Guide the design of potent and selective inhibitors.
Molecular Dynamics Simulate the dynamic behavior of ligand-protein complexes. rsc.orgSimulate the structural dynamics of polymers or MOFs.Assess the stability of interactions and conformational changes.
DFT Calculations Determine electronic properties and reactivity. mdpi.comPredict electronic, optical, and mechanical properties of materials. academie-sciences.frUnderstand structure-property relationships at the quantum level.

High-Throughput Screening and Virtual Screening Applications

High-throughput screening (HTS) and virtual screening (VS) are powerful platforms for the rapid identification of new bioactive compounds from large chemical libraries. drugtargetreview.com These techniques are particularly valuable in the early stages of drug discovery. researchgate.net

Virtual screening can be employed to computationally screen vast libraries of compounds against a specific biological target, identifying potential hits that can then be validated experimentally. ijfmr.com For this compound derivatives, VS can be used to identify compounds that are predicted to bind to a particular enzyme or receptor of interest. nih.gov This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. researchgate.net

High-throughput screening, on the other hand, involves the automated testing of large numbers of compounds in a biological assay. acs.orgfrontiersin.org While direct HTS campaigns for this compound have not been extensively reported, the development of efficient synthetic routes to its derivatives opens up the possibility of creating focused libraries for HTS. beilstein-journals.org These libraries can be screened against a variety of biological targets to identify new lead compounds for drug development. drugtargetreview.com The combination of VS to prioritize candidates followed by HTS of a smaller, more focused library represents a powerful and efficient strategy for discovering novel therapeutic agents based on the this compound scaffold. researchgate.net

Interdisciplinary Research with this compound

The unique chemical properties of this compound position it as a versatile platform for interdisciplinary research, with potential applications extending beyond traditional organic synthesis and medicinal chemistry into areas like catalysis and environmental science.

Applications in Catalysis Beyond Deoxydehydration

While the use of pyridine derivatives in catalysis is well-established, the specific catalytic applications of this compound are still an emerging area of research. researchgate.net The presence of both a pyridine ring and hydroxyl groups suggests its potential to act as a ligand for metal catalysts or as an organocatalyst itself. rsc.org

Research into pyridine-containing ligands has shown their effectiveness in a variety of catalytic transformations. acs.org The diol functionality in this compound could allow for the formation of bidentate or bridging ligands, which can influence the activity and selectivity of metal catalysts. Furthermore, the electronic properties of the pyridine ring can be tuned by introducing different substituents, which in turn can modulate the catalytic performance. researchgate.net There is potential to explore the use of this compound-based catalysts in reactions such as cross-coupling reactions, hydrogenations, and oxidations.

Exploration in Environmental Remediation and Bioremediation

Pyridine and its derivatives are recognized as environmental pollutants, and their removal from contaminated sites is a significant challenge. iwaponline.comd-nb.info Bioremediation, which utilizes microorganisms to degrade pollutants, offers a promising and environmentally friendly solution. researchgate.net

Studies on the microbial degradation of pyridine have identified various metabolic pathways, often involving hydroxylated intermediates. iwaponline.comresearcher.liferesearchgate.net For instance, the degradation of 3-hydroxypyridine (B118123) has been proposed to proceed through the formation of dihydroxypyridines. d-nb.info While the direct role of this compound in these pathways is not yet fully elucidated, the identification of related dihydroxypyridine intermediates suggests its potential involvement. iwaponline.comresearcher.liferesearchgate.net Furthermore, a pyridine-3,5-dicarboxylate (B1229872) dehydrogenase has been identified in Xanthobacter sp., indicating that microorganisms possess the enzymatic machinery to process compounds with this substitution pattern. researchgate.net

Future research could focus on isolating and characterizing microorganisms capable of degrading this compound or using it as a growth substrate. This could lead to the development of novel bioremediation strategies for pyridine-contaminated environments. Additionally, understanding the enzymatic pathways involved in its degradation could pave the way for the development of biocatalysts for green chemistry applications, potentially using this compound derived from renewable resources as a feedstock. researchgate.netrsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for Pyridine-3,5-diol, and how can purity be validated experimentally?

this compound can be synthesized via hydroxylation of 3-chloropyridine or reduction of pyridine-N-oxides. For example, 3-hydroxy pyridine-N-oxide intermediates may undergo selective deoxygenation to yield diol derivatives. Key validation methods include:

  • Chromatography : Use HPLC or TLC to monitor reaction progress and isolate pure fractions.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., characteristic peaks for aromatic protons at δ 6.5–8.0 ppm) and IR (O–H stretch ~3200–3500 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 127.03 for this compound, C5_5H5_5NO2_2) .

Q. What analytical techniques are critical for characterizing this compound derivatives in coordination chemistry?

Advanced structural elucidation requires:

  • X-ray crystallography : Resolve ligand-metal coordination geometry (e.g., in pyridine-3,5-diylbis(methylene) dinicotinate complexes) .
  • NOESY NMR : Differentiate regioisomers by correlating spatial proximity of protons (e.g., Ha vs. Hf in dinicotinate ligands) .
  • Elemental analysis : Validate stoichiometry of metal complexes (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. How should this compound be handled to ensure laboratory safety?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity hazard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N2_2) at ≤4°C to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized in designing supramolecular coordination cages?

The diol’s symmetry and bifunctional hydroxyl groups enable:

  • Ligand design : Functionalize with tridentate moieties (e.g., nicotinoyl chloride) to create positional isomers (regioisomers) for cage assembly .
  • Metal templating : Employ Zn2+^{2+} or Fe3+^{3+} to direct self-assembly into double-deck cages, characterized by ESI-MS and single-crystal XRD .
  • Stability testing : Assess thermal/chemical robustness via TGA (decomposition >250°C) and solvent resistance studies .

Q. What computational methods are effective in predicting this compound’s reactivity and electronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., nucleophilic O–H sites) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal lattices .
  • QSPR modeling : Correlate substituent effects (e.g., –NO2_2, –F) with antimicrobial activity using partial least squares regression .

Q. What strategies mitigate regioselectivity challenges in synthesizing this compound derivatives?

  • Protecting groups : Temporarily block hydroxyls with acetyl or trimethylsilyl groups during alkylation/arylation .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates in 74% yield under 100°C/30 min) .
  • Catalytic optimization : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups at C-4) .

Q. How can this compound derivatives be evaluated for antimicrobial activity in vitro?

  • Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values ≤50 µg/mL indicate potency) .
  • Structure-activity relationships (SAR) : Compare azo derivatives (e.g., N-phenyl succinimides) to identify critical substituents (e.g., –NO2_2 enhances activity 3-fold) .
  • Cytotoxicity screening : Use MTT assays on mammalian cells (e.g., HEK293) to ensure selectivity (IC50_{50} >100 µg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.